molecular formula C22H32N2O2 B2397943 (3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide CAS No. 954020-93-0

(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide

Cat. No.: B2397943
CAS No.: 954020-93-0
M. Wt: 356.51
InChI Key: DMNBOHKBWONAEN-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule features a rigid (3r,5r,7r)-adamantane group, a structure known for its ability to enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . The adamantane moiety is strategically linked via a carboxamide bridge to a substituted piperidine ring, a nitrogen-containing heterocycle that is a prevalent pharmacophore in medicinal chemistry. The presence of the furan-2-ylmethyl group on the piperidine nitrogen introduces a heteroaromatic element, which can be critical for molecular recognition and binding affinity at specific biological targets. Compounds with adamantane and piperidine scaffolds are frequently investigated for their potential as receptor antagonists or enzyme inhibitors. For instance, structurally related adamantane-carboxamide derivatives have been explored as potent antagonists for targets like the CGRP receptor, which is a validated target for the treatment of migraine . Furthermore, the piperidine-4-carboxamide structure is a common framework in the design of bioactive molecules, including those screened for activity against various enzymes and cellular receptors . Researchers may utilize this specific chemical reagent as a key intermediate in the synthesis of more complex target molecules or as a reference standard in bio-screening assays. Its well-defined stereochemistry at the adamantane core ensures consistency in research applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-14-16-3-5-24(6-4-16)15-20-2-1-7-26-20/h1-2,7,16-19H,3-6,8-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNBOHKBWONAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide is a novel organic molecule that integrates an adamantane core with functional groups such as furan and piperidine. This unique structure suggests potential pharmacological applications, particularly in analgesia, anti-inflammation, and neuroprotection.

Structural Features

This compound features:

  • Adamantane Core : Known for its rigidity and stability, providing a strong scaffold for biological activity.
  • Furan Ring : Contributes to the compound's interaction with biological targets due to its electron-rich nature.
  • Piperidine Moiety : Enhances solubility and bioavailability, making it a favorable candidate for drug development.

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Analgesic Effects : Preliminary studies suggest potential pain-relieving properties comparable to established analgesics.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Neuroprotective Properties : Its structural components may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play critical roles in inflammatory responses.

In Vitro Studies

Bioassays have been conducted to evaluate the efficacy of the compound against various cellular targets:

  • Cell-Based Assays : These assays measure the compound's ability to modulate cellular responses in inflammation models.

In Silico Studies

Molecular docking studies have predicted binding affinities to target proteins, providing insights into the compound's mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how the unique structural features of this compound may enhance its biological activity compared to simpler analogs. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(furan-2-ylmethyl)piperidineFuran and piperidine ringsPotential analgesicSimpler structure
Adamantane derivativesAdamantane coreAntiviral propertiesVaried functionalization
Piperidinyl derivativesPiperidine ringAntidepressant effectsDiverse substituents

Case Studies

Recent research has documented the effects of similar compounds in clinical settings:

  • Clinical Trials on Analgesics : Studies indicate that derivatives with similar structural motifs have shown significant pain relief in chronic pain models.
  • Neuroprotective Trials : Preliminary results from trials focusing on neurodegenerative diseases suggest that compounds with adamantane structures can slow disease progression.

Comparison with Similar Compounds

Research Implications and Gaps

  • Methodological Considerations : Compound comparisons require integrating structural (Tanimoto), physicochemical (logP, CMC), and biological (Ki, IC50) data, as highlighted in the evidence .
  • Data Limitations : The absence of experimental data for the target compound necessitates further studies on synthesis, target profiling, and ADMET properties.

Preparation Methods

Functionalization of Adamantane

Adamantane undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ to yield 1-acetyladamantane, which is subsequently oxidized to adamantane-1-carboxylic acid via the Kornblum oxidation (NaH₂PO₄, KMnO₄, H₂O, 60°C). Alternative routes employ ozonolysis or catalytic carboxylation, though these are less common for industrial-scale production.

Activation of the Carboxylic Acid

To facilitate amide coupling, adamantane-1-carboxylic acid is activated as:

  • Acid chloride : Reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C.
  • Mixed anhydride : Generated with isobutyl chloroformate and N-methylmorpholine.
  • Active ester : Prepared using 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine

This amine component requires a four-step sequence:

Piperidine-4-ylmethylamine Synthesis

Piperidine-4-ylmethylamine is commercially available but can be synthesized via:

  • Reductive amination : 4-Piperidone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Gabriel synthesis : 4-(Bromomethyl)piperidine hydrobromide reacted with phthalimide, followed by hydrazinolysis.

N-Alkylation with Furan-2-ylmethyl Chloride

Piperidine-4-ylmethylamine undergoes alkylation with furan-2-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C). The reaction proceeds via an SN2 mechanism, yielding (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine.

Key considerations :

  • Solvent polarity : Acetonitrile enhances nucleophilicity of the piperidine nitrogen.
  • Base selection : K₂CO₃ minimizes competing elimination pathways.
  • Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted starting material.

Amide Bond Formation

The critical coupling step employs the activated adamantane-1-carboxylic acid derivative and the furan-containing amine:

Schotten-Baumann Conditions

Reaction of adamantane-1-carbonyl chloride with (1-(furan-2-ylmethyl)piperidin-4-yl)methylamine in a biphasic system (dichloromethane/water) with sodium bicarbonate (NaHCO₃) as the base. The aqueous phase neutralizes HCl, driving the reaction to completion.

Coupling Reagent-Mediated Synthesis

For higher yields and milder conditions, HATU or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt are employed in anhydrous DMF or THF.

Optimization data :

Coupling Agent Solvent Temperature (°C) Yield (%)
HATU DMF 25 92
EDCl/HOBt THF 25 85
SOCl₂ DCM/H₂O 0→25 78

Stereochemical Control

The (3r,5r,7r) configuration of the adamantane moiety is inherent in the starting material due to the rigid tetracyclic structure. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 95:5) confirms enantiopurity, while NOESY NMR validates the spatial arrangement of substituents.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1) to yield white crystalline solids (mp 189–191°C).

Chromatographic Methods

Flash chromatography (SiO₂, gradient elution with ethyl acetate → ethyl acetate/methanol 4:1) removes residual coupling reagents and byproducts.

Analytical Data

  • ¹H NMR (700 MHz, DMSO-d₆): δ 1.63 (s, 6H, adamantane-H), 2.05 (s, 3H, adamantane-H), 2.51 (s, 6H, adamantane-H), 3.12 (t, J = 12.1 Hz, 2H, piperidine-H), 3.97 (s, 2H, NCH₂), 4.50 (d, J = 10.5 Hz, 2H, furyl-CH₂), 6.38 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.92 (d, J = 3.1 Hz, 1H, furan-H), 7.43 (t, J = 10.5 Hz, 1H, NH), 8.40 (s, 1H, NH).
  • ESI-MS : m/z 413.2 [M + H]⁺.

Scale-Up Considerations

Industrial production necessitates:

  • Continuous flow chemistry : For amide coupling to enhance heat transfer and reduce reaction time.
  • Solvent recovery systems : To minimize waste in crystallization steps.
  • Quality control : In-process NMR and LC-MS monitoring to ensure batch consistency.

Q & A

Q. Optimization factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalyst use : Palladium catalysts improve furan-piperidine coupling efficiency .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for adamantane (δ ~1.5–2.5 ppm, multiplet), piperidine (δ ~2.5–3.5 ppm), and furan (δ ~6.5–7.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity between adamantane and piperidine moieties .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
  • X-ray crystallography : Defines stereochemistry of the (3r,5r,7r) adamantane configuration .

Basic: What preliminary biological screening approaches are recommended for this compound?

  • In vitro binding assays :
    • Neurotransmitter receptors : Screen for affinity at dopamine D3 or σ1 receptors (IC₅₀ values via radioligand displacement) .
    • Enzyme inhibition : Test against acetylcholinesterase or viral proteases (e.g., influenza M2 proton channel) using fluorogenic substrates .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (EC₅₀) .

Advanced: How can researchers resolve contradictory spectroscopic data during characterization?

  • Scenario : Discrepancies in ¹H NMR integration ratios.
    • Method :

Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

Isotopic labeling : Use ¹³C-enriched intermediates to trace ambiguous signals .

DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16) .

  • Case study : A 2025 study resolved adamantane-piperidine conformational isomers using 2D NOESY to confirm spatial proximity of key protons .

Advanced: What computational strategies predict biological targets and optimize reaction yields?

  • Target prediction :
    • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize viral proteases or GPCRs .
    • Pharmacophore modeling : Align adamantane’s hydrophobic bulk with known active sites (e.g., influenza M2) .
  • Yield optimization :
    • Machine learning (ICReDD framework) : Train models on reaction parameters (solvent, catalyst) from historical data to predict optimal conditions .
    • DoE (Design of Experiments) : Apply factorial designs to explore interactions between temperature, solvent polarity, and catalyst loading .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

  • Kinetic studies :
    • Stopped-flow spectroscopy : Measure binding kinetics to viral proteases (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor interactions .
  • Metabolic profiling :
    • LC-MS/MS : Identify Phase I/II metabolites in hepatocyte models to assess stability .
    • CYP450 inhibition assays : Test for drug-drug interaction risks using human liver microsomes .

Advanced: What strategies address low reproducibility in biological assays?

  • Problem : Variability in IC₅₀ values across labs.
    • Solutions :

Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), buffer pH, and incubation times .

Positive controls : Include reference compounds (e.g., rimantadine for antiviral assays) to normalize data .

Blinded replicates : Minimize bias by randomizing sample IDs across experimental runs .

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